molecular formula C9H6N2O3 B11904173 8-nitroquinolin-2(3H)-one

8-nitroquinolin-2(3H)-one

Cat. No.: B11904173
M. Wt: 190.16 g/mol
InChI Key: XTEPTIMAPAHMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitroquinolin-2(3H)-one is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group at the 8th position and a keto group at the 2nd position of the quinoline ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinolin-2(3H)-one typically involves the nitration of quinoline derivatives. One common method includes the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives, which are then separated by distillation and sublimation. The 8-nitro derivative is further processed to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions followed by purification processes to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinolin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like tin powder and hydrochloric acid.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Reduction: 8-aminoquinolin-2(3H)-one.

    Substitution: Depending on the nucleophile, various substituted quinoline derivatives can be formed.

Scientific Research Applications

8-Nitroquinolin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-nitroquinolin-2(3H)-one involves its interaction with specific molecular targets. For instance, as a copper chelator, it binds to copper ions, thereby regulating copper homeostasis in biological systems. This interaction can prevent the aggregation of amyloid proteins, which is a hallmark of Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 8-Nitroquinolin-2(3H)-one is unique due to its specific nitro and keto functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a copper chelator and its potential therapeutic applications in neurodegenerative diseases set it apart from other quinoline derivatives.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

8-nitro-3H-quinolin-2-one

InChI

InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-4H,5H2

InChI Key

XTEPTIMAPAHMJX-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=C(C2=NC1=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.